CB-5083

Catalog No.
S549047
CAS No.
1542705-92-9
M.F
C24H23N5O2
M. Wt
413.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CB-5083

CAS Number

1542705-92-9

Product Name

CB-5083

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.4

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

CB5083; CB-5083; CB 5083.

Description

The exact mass of the compound CB-5083 is 413.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies of CB-5083

CB-5083 has shown promise in preclinical studies, particularly in cancer research. Studies in cell lines and animal models suggest that CB-5083 can disrupt protein homeostasis in cancer cells, leading to cell death [, ]. This makes CB-5083 an attractive candidate for exploring new cancer therapies.

Clinical Trials of CB-5083

CB-5083 has undergone phase 1 clinical trials for cancer treatment []. These trials assess the safety and tolerability of the drug in humans. While CB-5083 was found to be relatively safe, the trials were halted due to vision-related side effects experienced by participants [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

413.18518

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhou HJ, Wang J, Yao B, Wong S, Djakovic S, Kumar B, Rice J, Valle E, Soriano F, Menon MK, Madriaga A, Kiss von Soly S, Kumar A, Parlati F, Yakes FM, Shawver L, Le Moigne R, Anderson DJ, Rolfe M, Wustrow D. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). J Med Chem. 2015 Dec 24;58(24):9480-97. doi: 10.1021/acs.jmedchem.5b01346. Epub 2015 Dec 4. PubMed PMID: 26565666.
2: Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, Wang J, Yao B, Valle E, Kiss von Soly S, Madriaga A, Soriano F, Menon MK, Wu ZY, Kampmann M, Chen Y, Weissman JS, Aftab BT, Yakes FM, Shawver L, Zhou HJ, Wustrow D, Rolfe M. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. PubMed PMID: 26555175.

Explore Compound Types